molecular formula C10H16N6O2 B2874222 N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 610756-73-5

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2874222
CAS No.: 610756-73-5
M. Wt: 252.278
InChI Key: XITFZWIUEIQUQV-UHFFFAOYSA-N
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Description

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring, a nitro group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and reducing agents like hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-methyl-5-nitro-2-(piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-N-methyl-5-nitro-2-piperidin-1-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-12-9-7(16(17)18)8(11)13-10(14-9)15-5-3-2-4-6-15/h2-6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITFZWIUEIQUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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